1-[3-(trifluoromethyl)phenyl]-1H-pyrrole
Overview
Description
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole, also known as TFPP, is a pyrrole compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its mechanism of action and biochemical effects.
Scientific Research Applications
Application in FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group, which is part of the “1-[3-(trifluoromethyl)phenyl]-1H-pyrrole” compound, is found in many FDA-approved drugs . The TFM group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .
Inhibitors of Vascular Endothelial Growth Factor Receptor
N1-(3-(trifluoromethyl)phenyl) isophthalamide, a derivative of “1-[3-(trifluoromethyl)phenyl]-1H-pyrrole”, has been identified as a promising inhibitor of the vascular endothelial growth factor receptor . This receptor plays a crucial role in angiogenesis, which is the formation of new blood vessels, a process that is often exploited by cancer cells to ensure their growth and survival.
Progesterone Receptor Antagonists
B-(trifluoromethyl)phenyl phosphine–borane derivatives, which include “1-[3-(trifluoromethyl)phenyl]-1H-pyrrole”, have been designed as novel progesterone receptor antagonists . These compounds could potentially be used in the treatment of diseases like endometriosis and breast cancer, where the progesterone receptor plays a key role.
Synthesis of 3-(3-Trifluoromethylphenyl)propanal
“1-[3-(trifluoromethyl)phenyl]-1H-pyrrole” can be used in the synthesis of 3-(3-trifluoromethylphenyl)propanal . This compound is important for the sustainable production of various chemical products.
Sucrose Modification
“1-[3-(trifluoromethyl)phenyl]-1H-pyrrole” can be used in the modification of sucrose . This process can lead to the creation of new compounds with potential applications in various fields, including food science and pharmaceuticals.
Potential Type 2 Protein Kinase Inhibitors
N1-(3-(trifluoromethyl)phenyl) isophthalamide derivatives, which include “1-[3-(trifluoromethyl)phenyl]-1H-pyrrole”, have been constructed as potential type 2 protein kinase inhibitors . Protein kinases are often targets for cancer treatment, as they play a key role in cell signaling and growth.
Mechanism of Action
Target of Action
It is known that pyrrole and its analogs have diverse biological and medicinal importance . They are involved in various biological processes such as photosynthesis, oxygen transport, storage, and redox cycling reactions .
Mode of Action
Pyrrole and its analogs are known to have therapeutic potential, specifically in anticancer, anti-inflammatory, antiviral, and antituberculosis treatments . They are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Biochemical Pathways
Pyrrole and its analogs are known to interact with various biochemical pathways due to their diverse therapeutic applications .
Pharmacokinetics
The molecular weight of the compound is 2302295 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that pyrrole and its analogs have diverse therapeutic applications, suggesting that they may have a variety of molecular and cellular effects .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-4-3-5-10(8-9)15-6-1-2-7-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOYJGQSAGJWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968643 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53871-26-4 | |
Record name | Pyrrole, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053871264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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